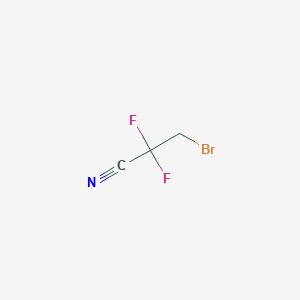

3-Bromo-2,2-difluoropropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,2-difluoropropanenitrile is a chemical compound with the CAS Number: 2408970-91-0 . It has a molecular weight of 169.96 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C3H2BrF2N/c4-1-3(5,6)2-7/h1H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular formula of C3H2BrF2N . Its average mass is 169.956 Da and its monoisotopic mass is 168.933853 Da . It has a complexity of 103, a rotatable bond count of 1, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 3 .Scientific Research Applications

Synthesis of Fluorinated Compounds

3-Bromo-2,2-difluoropropanenitrile serves as a building block in the synthesis of fluorinated compounds. For example, it has been utilized in the synthesis of trifluoromethylated heterocycles and aliphatic compounds. Such fluorinated compounds have significant applications in medicinal chemistry due to their unique properties, such as increased lipophilicity and metabolic stability (Lui, Marhold, & Rock, 1998).

Herbicide Resistance and Detoxification

In agricultural sciences, the detoxification gene from Klebsiella ozaenae, capable of converting bromoxynil (a herbicide) to its primary metabolite, has been expressed in transgenic tobacco plants. This genetic modification conferred resistance to the herbicide, showcasing a potential application in developing herbicide-resistant crops (Stalker, Mcbride, & Malyj, 1988).

Heterocyclization Reactions

The compound has also found use in heterocyclization reactions, where nitronium salts are employed as reagents for the synthesis of pyrimidine derivatives from gem-bromofluorocyclopropanes. Such reactions highlight the utility of brominated and fluorinated nitriles in constructing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals (Sedenkova et al., 2015).

Material Science and Carbon Nitride

In material science, research on carbon nitride aims at producing a super-hard material composed of single or sp3 carbon-nitrogen bonds. Although experimental outcomes have primarily resulted in an amorphous phase with sp2 CN bonds, understanding the bonding in amorphous carbon nitride is crucial for future advancements in materials with potential applications in electronics and catalysis (Rodil & Muhl, 2004).

Properties

IUPAC Name |

3-bromo-2,2-difluoropropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF2N/c4-1-3(5,6)2-7/h1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRANMIHJPPKFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C#N)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2666114.png)

![2-[[1-(phenylmethyl)-3-indolyl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B2666116.png)

![1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea](/img/structure/B2666117.png)

![3-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2666119.png)

![N-(3,4-dichlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2666120.png)

![5-Bromo-2-[1-(2-methylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2666124.png)

![8-(Butan-2-ylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2666127.png)

![cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/no-structure.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B2666129.png)